molecular formula C14H28O4Sn B14146374 Dibutyltin dipropionate CAS No. 3465-73-4

Dibutyltin dipropionate

Cat. No.: B14146374
CAS No.: 3465-73-4
M. Wt: 379.08 g/mol
InChI Key: UNPUXJFMLVJYCD-UHFFFAOYSA-L
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Description

Dibutyltin dipropionate is an organotin compound that belongs to the class of organometallic compounds. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. This compound is widely used in various industrial applications due to its catalytic properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyltin dipropionate can be synthesized through the reaction of dibutyltin oxide with propionic acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The general reaction is as follows:

(C4H9)2SnO+2C2H5COOH(C4H9)2Sn(OCOC2H5)2+H2O\text{(C}_4\text{H}_9\text{)}_2\text{SnO} + 2\text{C}_2\text{H}_5\text{COOH} \rightarrow \text{(C}_4\text{H}_9\text{)}_2\text{Sn(OCOC}_2\text{H}_5\text{)}_2 + \text{H}_2\text{O} (C4​H9​)2​SnO+2C2​H5​COOH→(C4​H9​)2​Sn(OCOC2​H5​)2​+H2​O

Industrial Production Methods

On an industrial scale, the production of this compound involves the use of large-scale reactors where dibutyltin oxide and propionic acid are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Dibutyltin dipropionate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form dibutyltin oxide and other oxidation products.

    Reduction: It can be reduced to form dibutyltin hydride.

    Substitution: It can undergo substitution reactions with other carboxylic acids to form different dibutyltin carboxylates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Carboxylic acids like acetic acid can be used in substitution reactions.

Major Products

The major products formed from these reactions include dibutyltin oxide, dibutyltin hydride, and various dibutyltin carboxylates.

Scientific Research Applications

Dibutyltin dipropionate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a catalyst in various organic synthesis reactions, including esterification and transesterification.

    Biology: It is used in the study of enzyme inhibition and as a model compound for studying the toxicity of organotin compounds.

    Industry: It is used as a stabilizer in the production of polyvinyl chloride (PVC) and as a catalyst in the production of polyurethane foams.

Mechanism of Action

The mechanism of action of dibutyltin dipropionate involves its ability to coordinate with various substrates through its tin atom. This coordination facilitates the catalytic activity of the compound in various chemical reactions. The molecular targets and pathways involved include the inhibition of enzymes and the disruption of cellular processes through the interaction with cellular proteins and DNA.

Comparison with Similar Compounds

Similar Compounds

  • Dibutyltin dilaurate
  • Dibutyltin oxide
  • Dibutyltin dichloride

Comparison

Dibutyltin dipropionate is unique in its ability to act as a catalyst in a wide range of reactions, including esterification and transesterification. Compared to dibutyltin dilaurate, it has a higher catalytic efficiency in certain reactions. Dibutyltin oxide is primarily used as a precursor for other organotin compounds, while dibutyltin dichloride is used in different types of catalytic reactions.

Properties

CAS No.

3465-73-4

Molecular Formula

C14H28O4Sn

Molecular Weight

379.08 g/mol

IUPAC Name

[dibutyl(propanoyloxy)stannyl] propanoate

InChI

InChI=1S/2C4H9.2C3H6O2.Sn/c2*1-3-4-2;2*1-2-3(4)5;/h2*1,3-4H2,2H3;2*2H2,1H3,(H,4,5);/q;;;;+2/p-2

InChI Key

UNPUXJFMLVJYCD-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn](CCCC)(OC(=O)CC)OC(=O)CC

Origin of Product

United States

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